molecular formula C11H7FN4O B1403185 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol CAS No. 1331768-96-7

5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B1403185
CAS No.: 1331768-96-7
M. Wt: 230.2 g/mol
InChI Key: GXUBKPQSCCSFNS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is a high-purity chemical compound intended for research and development purposes. With a molecular formula of C11H7FN5O and a molecular weight of 243.21 g/mol, this compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are fused, rigid, and planar N-heterocyclic systems known for their significant versatility in medicinal chemistry . Compounds featuring this core scaffold are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and have shown relevance in the development of molecules with enzyme inhibitory activity . The structural motif is a privileged scaffold in combinatorial library design and drug discovery, as its synthetic versatility permits extensive structural modifications throughout its periphery . This particular derivative, with its specific substitution pattern, is offered to support advanced research projects in organic synthesis and drug discovery. The product is strictly for research and development use by technically qualified personnel. It is not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, cosmetics, or consumer products. All provided information is for reference purposes only and is not to be considered a specification sheet. Researchers should conduct their own safety and suitability assessments for any specific application.

Properties

IUPAC Name

5-fluoro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBKPQSCCSFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Method

A highly efficient and atom-economical method to synthesize pyrazolo[1,5-a]pyridine derivatives involves cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones in the presence of acetic acid and molecular oxygen as a green oxidant. This catalyst-free process proceeds via:

  • Oxidative C(sp^3)–C(sp^2) bond formation.
  • Subsequent dehydrative cyclization to form the fused pyrazolo[1,5-a]pyridine ring.

Key reaction conditions:

  • Solvent: Ethanol with acetic acid (optimal 6 equivalents).
  • Atmosphere: Oxygen (O_2) at 1 atm significantly enhances yield.
  • Temperature: Approximately 130 °C.
  • Reaction time: ~18 hours.

Yield optimization data:

Entry Acetic Acid Equiv. Atmosphere Yield (%) of Pyrazolo[1,5-a]pyridine
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O_2 94
5 6 Argon 6

Increasing acetic acid loading and using oxygen atmosphere dramatically improve yields, confirming the oxidative nature of the CDC process.

Formation of the Pyrimidin-4-ol Ring with Fluorine Substitution

The pyrimidin-4-ol ring bearing a fluorine atom at the 5-position is typically prepared via:

  • Multi-step reactions starting from substituted malonates or β-dicarbonyl compounds.
  • Chlorination of hydroxy-pyrimidine intermediates using reagents like phosphorus oxychloride.
  • Nucleophilic substitution reactions to introduce desired functionalities.

For example, a related pyrazolo[1,5-a]pyrimidine derivative was synthesized by:

  • Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to give a dihydroxy heterocycle intermediate.
  • Chlorination with phosphorus oxychloride to yield dichloro-substituted pyrazolopyrimidine.
  • Nucleophilic substitution with morpholine to selectively replace chlorine atoms at specific positions.

Coupling of Pyrazolo[1,5-a]pyridine and Pyrimidin-4-ol Units

Suzuki Cross-Coupling Reaction

The final assembly of this compound often employs Suzuki-Miyaura cross-coupling:

  • Reacting halogenated pyrazolo[1,5-a]pyridine derivatives with boronic acid or ester derivatives of fluoropyrimidin-4-ol.
  • Palladium catalysts (e.g., Pd(PPh3)4) are used in the presence of bases like potassium carbonate.
  • Reactions typically occur in polar aprotic solvents (e.g., DMF, dioxane) under inert atmosphere.

This step provides high selectivity and yield for the biaryl linkage between the two heterocyclic systems.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 CDC to form pyrazolo[1,5-a]pyridine N-amino-2-iminopyridine + β-ketoester, AcOH, O_2, EtOH, 130 °C, 18 h Up to 94 Catalyst-free, green oxidant, high atom economy
2 Chlorination of dihydroxy-pyrimidine Phosphorus oxychloride, reflux ~61 Prepares dichloro intermediate
3 Nucleophilic substitution Morpholine, K2CO3, room temperature ~94 Selective substitution of chlorine
4 Suzuki cross-coupling Pd catalyst, boronic acid/ester, base, solvent Variable Final coupling to assemble target compound

Research Findings and Notes

  • The CDC method avoids the use of expensive or toxic metal catalysts and utilizes molecular oxygen, making it environmentally friendly and suitable for scale-up.
  • The use of acetic acid is critical for promoting the oxidative coupling and cyclization steps; however, excessive acid leads to side reactions forming triazolopyridine byproducts.
  • Chlorination and nucleophilic substitution steps for pyrimidine ring functionalization are well-established and provide good yields with high selectivity.
  • Suzuki coupling remains the preferred method for biaryl bond formation due to its robustness and functional group tolerance.
  • Structural confirmation by NMR and X-ray crystallography supports the integrity of intermediates and final products, ensuring reliability of synthetic routes.

This comprehensive synthesis strategy for This compound integrates green chemistry principles with classical heterocyclic chemistry, providing a versatile and efficient route for preparing this complex bioactive molecule.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 and hydroxyl group at position 4 of the pyrimidine ring enable substitution reactions.

Reaction Type Reagents/Conditions Product Key Findings
ChlorinationPCl₅ or POCl₃, reflux5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-olChlorination at C5 proceeds selectively due to electron-withdrawing effects of adjacent substituents .
AminationMorpholine, K₂CO₃, RT4-Morpholino-5-fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidineRoom-temperature amination preserves the pyrazolo-pyridinone core integrity .

Oxidation and Reduction

The hydroxyl group and aromatic system participate in redox processes.

Reaction Type Reagents/Conditions Product Key Findings
OxidationKMnO₄, acidic conditions5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine-4-carboxylic acidOver-oxidation risks require strict temperature control (≤40°C) .
Reductive AminationNaBH₃CN, aldehydes/ketonesN-Alkylated derivatives (e.g., 4-(alkylamino)-pyrimidines)Selective modification at the C4 hydroxyl group achieved via reductive pathways .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyridine core supports transition metal-catalyzed couplings.

Reaction Type Catalyst/Reagents Product Key Findings
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acids, base3-Aryl-substituted pyrazolo[1,5-a]pyridin-3-yl pyrimidinesElectron-deficient boronic acids enhance coupling efficiency (>80% yield) .
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesC3-aminated derivativesBulky ligands prevent catalyst poisoning, enabling C-H functionalization .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems.

Reaction Type Conditions Product Key Findings
Microwave-assistedDMF-DMA, H₂NNH₂·HBr, 120°CFused pyrazolo-pyrimidine analogs (e.g., triazolo derivatives)Microwave irradiation reduces reaction time from hours to minutes (20 min) .

Acid/Base-Mediated Transformations

pH-sensitive modifications exploit the compound’s amphoteric nature.

Reaction Type Conditions Product Key Findings
DeprotonationNaH, anhydrous THFSodium salt of 4-ol (enhanced nucleophilicity at C4)Enables alkylation or acylation at the hydroxyl oxygen .
Acid-catalyzed hydrolysisHCl, refluxPyrazolo[1,5-a]pyridine-3-carboxylic acidDegradation pathway under strongly acidic conditions .

Key Observations:

  • Regioselectivity : Reactions favor C5 and C4 positions due to electronic effects from fluorine and hydroxyl groups .

  • Stability : The compound is sensitive to prolonged heating above 100°C, necessitating optimized synthetic protocols .

  • Functionalization Potential : Sequential reactions (e.g., chlorination followed by amination) enable modular derivatization .

Data derived from methodologies applied to structurally related pyrazolo-pyrimidine systems . Experimental parameters (e.g., microwave irradiation, catalyst selection) directly influence reaction efficiency and selectivity.

Scientific Research Applications

mTOR Inhibition

One of the significant applications of 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is its role as an inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a crucial regulator of cell growth and metabolism, and its dysregulation is associated with several diseases, including cancer. Compounds similar to this compound have been shown to inhibit mTOR signaling pathways, which can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Antimicrobial Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The specific structure of this compound may enhance its efficacy against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo and pyrimidine rings can significantly influence its pharmacological properties. For instance:

Modification Effect on Activity
Fluorine substitution at position 5Increases lipophilicity and cellular uptake
Alteration of the pyrazolo ringModifies binding affinity to biological targets
Substitution on the pyrimidine ringAffects selectivity towards specific enzymes

This table illustrates how structural modifications can enhance the compound's therapeutic potential.

Cancer Therapy

A notable case study involved the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as mTOR inhibitors. In vitro assays demonstrated that these compounds effectively inhibited mTOR activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis . The study highlighted the importance of further developing these compounds for clinical applications in oncology.

Antimicrobial Research

In another study focusing on antimicrobial properties, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new therapeutic agents against infections caused by resistant bacteria . This underscores the versatility of this compound in addressing public health challenges.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol with structurally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number
This compound C₁₁H₇FN₄O 230.20 5-Fluoro, pyrazolo[1,5-a]pyridine, 4-hydroxyl 1331768-96-7
5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile C₉H₆N₆O₂ 230.19 5-Amino, 3-nitro pyridine, 4-cyano 956754-94-2
Pyrazolo[1,5-a]pyridin-2-ylmethanol C₈H₈N₂O 148.16 Hydroxymethyl, pyrazolo[1,5-a]pyridine 76943-47-0
3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₂₃H₂₀F₄N₆ 456.40 4-Fluorophenyl, trifluoromethyl, pyridinylpiperazine 1031654-40-6

Key Comparisons

Structural Complexity and Functional Groups The target compound exhibits moderate complexity with a hydroxyl and fluorine substituent. In contrast, 5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile (MW 230.19) shares a similar molecular weight but replaces fluorine and hydroxyl groups with amino, nitro, and cyano moieties . The nitro group may confer redox sensitivity, while the cyano group could enhance binding via dipole interactions. Pyrazolo[1,5-a]pyridin-2-ylmethanol (MW 148.16) is simpler, lacking the pyrimidine ring. Its hydroxymethyl group increases hydrophilicity, with a predicted pKa of 13.61, suggesting moderate basicity . This contrasts with the target compound’s hydroxyl group, which may act as a hydrogen-bond donor.

Synthetic Accessibility

  • The synthesis of pyrazolo-pyridine derivatives often involves reductive amination or nucleophilic substitution (e.g., describes a multi-step synthesis using sodium triacetoxyborohydride for reductive coupling) . The target compound’s fluorine and hydroxyl groups may require protective strategies during synthesis, whereas 3-(4-Fluorophenyl)-...pyrazolo[1,5-a]pyrimidine (MW 456.40) introduces additional challenges due to its trifluoromethyl and piperazine groups, which demand precise regioselectivity .

Electronic and Steric Effects Fluorine’s electronegativity in the target compound could enhance metabolic stability and binding affinity compared to non-fluorinated analogs.

Biological Implications

  • While direct activity data is absent, the pyrazolo-pyridine and pyrimidine motifs are prevalent in kinase inhibitors (e.g., JAK2 or CDK inhibitors). The target compound’s hydroxyl group may mimic ATP’s ribose moiety, whereas the pyridinylpiperazine in ’s compound could enhance solubility and receptor interaction .

Biological Activity

5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class. Its structure can be represented as follows:

C9H7FN4O\text{C}_9\text{H}_7\text{F}\text{N}_4\text{O}

This structure is essential for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases and enzymes involved in cell signaling pathways. These include:

  • Aurora Kinases : Inhibition of Aurora-A kinase has been associated with reduced proliferation in cancer cell lines .
  • mTOR Pathway : The compound has shown potential as an mTOR inhibitor, which is crucial for cancer therapy .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

Cell Line IC50 (µM) Mechanism
MCF73.79Growth inhibition via apoptosis induction
NCI-H46042.30Cell cycle arrest
HepG20.71Inhibition of VEGF-induced proliferation

These findings suggest that the compound effectively inhibits tumor growth and induces apoptosis in various cancer cell lines .

Neurological Effects

The compound has also been investigated for its neuroprotective properties. It exhibits anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and epilepsy .

Case Studies

  • MCF7 Breast Cancer Study : A study evaluated the effects of this compound on MCF7 cells, revealing an IC50 value of 3.79 µM, indicating significant cytotoxicity .
  • HepG2 Liver Cancer Study : Another study reported that this compound inhibited HepG2 cell proliferation with an IC50 value of 0.71 µM, demonstrating its potential as a therapeutic agent against liver cancer .

Recent Advances

Recent advancements in drug design have focused on optimizing derivatives of pyrazolo[1,5-a]pyrimidines to enhance their efficacy and selectivity against various targets. These modifications aim to improve pharmacokinetic properties while maintaining or enhancing biological activity .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., β-enaminones, α,β-unsaturated ketones). This method allows modular functionalization at peripheral positions during ring formation and post-synthetic steps. For example, concentrated H2SO4 has been used to facilitate cyclization in related pyrimidine syntheses, followed by recrystallization from methanol for purification .

Q. How can structural ambiguities in this compound be resolved experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural uncertainties. For example, SC-XRD confirmed the planarity of the pyrazolo[1,5-a]pyrimidine ring in a related compound (R-factor = 0.055, data-to-parameter ratio = 17.0) . Complementary techniques like <sup>19</sup>F NMR and high-resolution mass spectrometry (HRMS) can validate fluorine substitution patterns and molecular integrity .

Q. What are the critical considerations for optimizing reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?

Key factors include:

  • Solvent selection : Ethanol or DMF-EtOH mixtures are preferred for cyclocondensation due to their polarity and boiling points .
  • Acid catalysis : Concentrated H2SO4 or acetic acid enhances reaction rates in cyclization steps .
  • Temperature control : Reflux conditions (e.g., 2–3 hours) balance reaction progress and side-product minimization .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence the compound’s physicochemical properties and reactivity?

The 5-fluoro group enhances electronegativity, increasing the compound’s metabolic stability and modulating π-π stacking interactions in biological targets. Fluorine’s inductive effect also acidifies the adjacent hydroxyl group (at the 4-position), influencing tautomerization equilibria and hydrogen-bonding potential . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What experimental and computational approaches are used to analyze contradictory spectroscopic data (e.g., unexpected <sup>1</sup>H NMR splitting patterns)?

  • Experimental : Variable-temperature NMR can reveal dynamic processes like tautomerism. For example, hydroxyl-proton exchange rates may explain splitting anomalies .
  • Computational : Density functional theory (DFT)-predicted chemical shifts (using Gaussian or ORCA) can be compared to experimental data to identify discrepancies arising from solvent effects or conformational flexibility .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?

A tiered SAR approach is recommended:

Core modifications : Compare activity of analogs with pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine cores .

Substituent effects : Test derivatives with varied substituents (e.g., Cl, CF3) at the 2- and 7-positions to assess steric/electronic impacts on target binding .

Biological validation : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., antiparasitic activity against Trypanosoma spp.) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Reactant of Route 2
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5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

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